molecular formula C18H18N4O4 B2529727 N-(2-ethoxyphenyl)-2-(1-nitroso-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 348078-57-9

N-(2-ethoxyphenyl)-2-(1-nitroso-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No. B2529727
CAS RN: 348078-57-9
M. Wt: 354.366
InChI Key: YIANCSFSDVXWFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of N-(2-ethoxyphenyl)-2-(1-nitroso-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is not directly detailed in the provided papers. However, similar compounds have been synthesized using various methods. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using spectroscopic techniques and crystallography. For example, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was elucidated using elemental analyses and spectroscopic techniques, and the compound was found to crystallize in the orthorhombic crystal system with specific unit cell parameters . This suggests that a similar approach could be used to analyze the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied, such as the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide selectively in one pot, catalyzed by Pd(II)-complexes . This indicates that palladium-catalyzed reactions could be relevant for the chemical reactions of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated, such as the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide . This process achieved high selectivity and good stability, suggesting that similar conditions could be applied to study the physical and chemical properties of the compound .

Case Studies

No specific case studies were provided in the papers. However, the synthesis and analysis techniques described could serve as a basis for case studies involving the compound of interest. For example, the molecular docking analysis of anticancer activity in paper could be a relevant case study for understanding the potential biological applications of this compound.

Scientific Research Applications

Environmental and Health Implications

  • Advanced Oxidation Processes for Compound Degradation :The degradation of similar compounds through advanced oxidation processes (AOPs) has been extensively studied. AOPs have been utilized to treat acetaminophen (ACT), a compound structurally related to N-(2-ethoxyphenyl)-2-(1-nitroso-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, from aqueous mediums. These processes lead to different kinetics, mechanisms, and by-products. The study highlights the importance of understanding degradation pathways, by-products, and their biotoxicity for environmental safety (Qutob et al., 2022).

  • Toxicity and Environmental Impact :Research on acetaminophen, a compound with functional similarities, has shown it to be an environmental micropollutant, with its degradation products posing significant challenges for water treatment technologies. This underscores the complexity of managing the environmental impact of similar compounds and the importance of developing effective removal strategies to mitigate their presence in natural water systems (Vo et al., 2019).

Potential Therapeutic Applications

  • Neuroprotective Properties :Compounds like YM872, structurally related to the one , have been studied for their neuroprotective properties. YM872 has been shown to be a potent, selective, and highly water-soluble AMPA receptor antagonist, suggesting potential therapeutic applications in treating conditions like acute stroke (Takahashi et al., 2006).

  • Antioxidant Properties :Research on cyclic nitroxides, which share reactive characteristics with this compound, has indicated their substantial therapeutic potential as antioxidants. These compounds have been shown to protect against injuries associated with inflammatory conditions, highlighting a possible application in managing diseases characterized by oxidative stress (Augusto et al., 2008).

Safety and Hazards

This compound is not intended for human or veterinary use, indicating that it may pose safety risks or hazards if improperly handled .

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(1-nitroso-3-oxo-2,4-dihydroquinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-2-26-16-10-6-4-8-13(16)19-17(23)11-15-18(24)20-12-7-3-5-9-14(12)22(15)21-25/h3-10,15H,2,11H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIANCSFSDVXWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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